molecular formula C19H17F2NO3S2 B2631583 5-(Butylthio)-2-(4-fluorophenyl)-4-((4-fluorophenyl)sulfonyl)oxazole CAS No. 850927-31-0

5-(Butylthio)-2-(4-fluorophenyl)-4-((4-fluorophenyl)sulfonyl)oxazole

Cat. No.: B2631583
CAS No.: 850927-31-0
M. Wt: 409.47
InChI Key: BSHLAHDXXUPHTN-UHFFFAOYSA-N
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Description

5-(Butylthio)-2-(4-fluorophenyl)-4-((4-fluorophenyl)sulfonyl)oxazole is a heterocyclic compound featuring an oxazole core substituted with a butylthio group at position 5, a 4-fluorophenyl group at position 2, and a 4-fluorophenylsulfonyl moiety at position 2. This structure combines electron-withdrawing (sulfonyl) and electron-donating (thioether) groups, which may influence its physicochemical and biological properties.

Properties

IUPAC Name

5-butylsulfanyl-2-(4-fluorophenyl)-4-(4-fluorophenyl)sulfonyl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F2NO3S2/c1-2-3-12-26-19-18(27(23,24)16-10-8-15(21)9-11-16)22-17(25-19)13-4-6-14(20)7-5-13/h4-11H,2-3,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSHLAHDXXUPHTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=C(N=C(O1)C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F2NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Butylthio)-2-(4-fluorophenyl)-4-((4-fluorophenyl)sulfonyl)oxazole typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide.

    Introduction of the Butylthio Group: The butylthio group can be introduced via a nucleophilic substitution reaction using butylthiol and a suitable leaving group on the oxazole ring.

    Attachment of Fluorophenyl Groups: The fluorophenyl groups are typically introduced through electrophilic aromatic substitution reactions using fluorobenzene derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxazole ring or the fluorophenyl groups, potentially altering the electronic properties of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the oxazole ring or the fluorophenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogenated compounds, strong acids, or bases can facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced oxazole derivatives or defluorinated products.

    Substitution: Various substituted oxazole derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

5-(Butylthio)-2-(4-fluorophenyl)-4-((4-fluorophenyl)sulfonyl)oxazole has been studied for its potential as an anti-inflammatory and anticancer agent. Research indicates that oxazole derivatives exhibit significant inhibition against cyclooxygenase enzymes (COX-1 and COX-2), which are critical in inflammatory processes .

Case Study : A study demonstrated that compounds similar to 5-(Butylthio)-2-(4-fluorophenyl)-4-((4-fluorophenyl)sulfonyl)oxazole showed promising results in reducing inflammation in animal models, suggesting potential therapeutic applications in treating arthritis and other inflammatory diseases .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that it exhibits activity against various bacterial strains, including resistant strains, making it a candidate for further development as an antibiotic .

Data Table: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Material Sciences

In addition to biological applications, this compound can be utilized in material sciences due to its photophysical properties. It can serve as a fluorescent probe in bioimaging applications, where its ability to target specific cellular organelles can enhance imaging contrast.

Case Study : Recent research highlighted the use of oxazole derivatives as fluorescent probes in cancer cell imaging. The study reported that these compounds could selectively stain cancerous cells without significant toxicity to normal cells .

Mechanism of Action

The mechanism of action of 5-(Butylthio)-2-(4-fluorophenyl)-4-((4-fluorophenyl)sulfonyl)oxazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structural features allow it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Properties

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Data from Evidence
5-(Butylthio)-2-(4-fluorophenyl)-4-((4-fluorophenyl)sulfonyl)oxazole Oxazole 5-butylthio, 2-4-F-C₆H₄, 4-(4-F-C₆H₄)SO₂ ~442.5* N/A
4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-F-C₆H₄)-5-Me-triazol)thiazole Thiazole 4-F-C₆H₄, 5-(4-F-C₆H₄), triazolyl ~548.4 Isostructural, high yield (~85%)
5-(4-Fluorophenyl)-4-(p-tolyl)oxazole () Oxazole 4-([2,2'-bi(1,3-dithiolylidene)]-4-yl)phenyl, 4-F-C₆H₄ ~387.4 IR: 1247–1255 cm⁻¹ (C=S)
4-(Benzenesulfonyl)-5-[(4-F-C₆H₄)methylsulfanyl]-2-phenyloxazole () Oxazole 5-(4-F-benzylthio), 4-benzenesulfonyl, 2-phenyl ~456.5 Synonyms: ZINC2721593, NSC784891

*Estimated based on molecular formula.

Key Observations:

Core Heterocycle Influence: Oxazole derivatives (e.g., ) exhibit planar aromatic cores, while thiazole-based compounds () show similar rigidity but differ in electronic properties due to sulfur at position 1.

Substituent Effects :

  • Fluorophenyl Groups : The presence of 4-fluorophenyl substituents is common in bioactive compounds (e.g., PD169316 in ), where fluorine’s electronegativity enhances metabolic stability and binding affinity .
  • Thioether vs. Sulfonyl : Butylthio (C₄H₉S-) in the target compound may confer higher lipophilicity than methylsulfanyl () or sulfonamide derivatives (), affecting membrane permeability .

Synthetic Yields and Purification :

  • Isostructural thiazoles () were synthesized in high yields (~85%) and recrystallized using dimethylformamide, suggesting similar protocols could apply to the target oxazole .
  • Triazole-thiones () required refluxing in basic media, with tautomeric stability confirmed via IR (absence of νS-H at ~2500 cm⁻¹).

Crystallographic and Conformational Comparisons

  • Isostructurality : Compounds 4 and 5 () are isostructural, with nearly identical crystal packing despite Cl/Br substitutions. This suggests that the target compound’s fluorophenyl-sulfonyl groups may adopt similar conformations, stabilizing π-π stacking or halogen bonding .
  • Tautomerism : Unlike triazole-thiones (), which exist in thione-thiol equilibrium, oxazoles are generally rigid and less prone to tautomerism, simplifying structural analysis .

Biological Activity

5-(Butylthio)-2-(4-fluorophenyl)-4-((4-fluorophenyl)sulfonyl)oxazole is a compound of interest due to its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including molecular docking studies, synthesis methods, and case studies.

Chemical Structure and Synthesis

The compound features a complex structure that includes a butylthio group, two fluorophenyl moieties, and a sulfonyl group. Its synthesis typically involves multi-step reactions that allow for the incorporation of these functional groups.

Synthesis Methodology

  • Formation of the Oxazole Ring : The oxazole core is synthesized through cyclization reactions involving appropriate precursors.
  • Substitution Reactions : The introduction of butylthio and fluorophenyl groups is achieved via nucleophilic substitution.
  • Final Coupling : The final product is obtained by coupling the oxazole derivative with other reactive intermediates.

Antimicrobial Properties

Studies have indicated that derivatives of 5-(butylthio)-2-(4-fluorophenyl)-4-((4-fluorophenyl)sulfonyl)oxazole exhibit promising antimicrobial activity . For instance, compounds structurally similar to this oxazole have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Potential

The sulfonyl group in the compound is known for its role in enhancing anti-inflammatory activity. Molecular docking studies suggest that this compound may interact with cyclooxygenase (COX) enzymes, which are critical targets in the treatment of inflammation .

Analgesic Activity

Preliminary tests have demonstrated analgesic properties through pharmacological assessments such as the writhing test and hot plate test. These tests indicate that the compound can potentially alleviate pain, making it a candidate for further development as an analgesic agent .

Molecular Docking Studies

Molecular docking simulations have been conducted to predict the binding affinities of this compound against COX-2 and other pain-related biological targets. The results indicate strong binding interactions, suggesting potential efficacy as an anti-inflammatory agent .

Toxicological Assessments

Acute toxicity studies have shown that derivatives of this compound exhibit low toxicity levels in animal models. Histopathological examinations revealed no significant adverse effects on vital organs, indicating a favorable safety profile .

Study Aspect Findings
Antimicrobial ActivityEffective against Staphylococcus aureus
Anti-inflammatory ActionPotential COX-2 inhibitor
Analgesic EffectsPositive results in writhing and hot plate tests
Toxicity ProfileLow toxicity; no significant organ damage observed

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